molecular formula C20H25N7O2 B2851762 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920412-22-2

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2851762
CAS RN: 920412-22-2
M. Wt: 395.467
InChI Key: QNJIOOFHOLBLRH-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” belongs to the family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host (Vero) cells . They are also known to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, on refluxing of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, the reaction proceeded to give the corresponding 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, such as the compound , have been extensively studied for their anticancer properties. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cellular replication processes, making them valuable in cancer treatment . The compound’s potential as an anticancer agent is significant, given the ongoing search for novel treatments that can overcome multidrug resistance.

Inhibition of Protein Kinases

Compounds with a pyrimidine scaffold have shown activity as inhibitors of protein kinases, which are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can disrupt the proliferation of cancer cells, offering a targeted approach to cancer therapy .

Modulation of GABA Receptors

The triazolopyrimidine structure has been associated with modulating the activity of GABA_A receptors . These receptors are part of the central nervous system’s inhibitory mechanisms, and their modulation is crucial in treating conditions like anxiety, epilepsy, and insomnia.

Development of Fluorescent Probes

Due to the unique electronic properties of the triazolopyrimidine moiety, derivatives of this compound can be used to develop fluorescent probes . These probes are valuable tools in biological research and medical diagnostics, allowing for the visualization of cellular components and processes.

Polymer Synthesis for Solar Cells

The structural versatility of triazolopyrimidine derivatives makes them suitable for incorporation into polymers used in solar cells . These polymers can enhance the efficiency of light absorption and conversion into electrical energy, contributing to the advancement of solar technology.

Neurodegenerative Disease Research

Triazolopyrimidine derivatives have been explored for their potential to inhibit enzymes like BACE-1, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer’s . By inhibiting BACE-1, these compounds could reduce the formation of amyloid plaques, a hallmark of Alzheimer’s disease.

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This study reveals key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-3-4-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-8-16(29-2)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIOOFHOLBLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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